N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrano[3,2-c]pyridin ring, and a trifluoromethyl benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridin ring system, followed by the introduction of the fluorophenyl group and the trifluoromethyl benzenecarboxamide moiety. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide include other fluorinated pyridines and pyrano[3,2-c]pyridin derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its fluorinated and trifluoromethyl groups contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[6-(4-fluorophenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F4N2O4/c23-14-4-6-15(7-5-14)28-9-8-18-16(20(28)30)11-17(21(31)32-18)27-19(29)12-2-1-3-13(10-12)22(24,25)26/h1-11H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBVAQUCSXDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=CN(C3=O)C4=CC=C(C=C4)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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